Enhanced Reactivity in Lewis Acid-Promoted Anomerisation
In a comparative study of 31 β-D-glucopyranosides, tetra-O-benzoyl-β-D-glucopyranoside (derived from penta-O-benzoyl-β-D-glucopyranose) showed higher overall reactivity in Lewis acid-promoted anomerisation than tetra-O-acetyl-β-D-glucopyranoside. Complete replacement of all four acetyl groups with benzoyl groups produced the highest reactivity among all tetra-O-acyl derivatives tested [1]. This benzoylated system has been successfully applied to glycosphingolipid synthesis and anomerisation of glycosyl thiols, giving higher yields and shorter reaction times compared to acetylated reactants [1].
| Evidence Dimension | Reactivity in Lewis acid-promoted anomerisation |
|---|---|
| Target Compound Data | Tetra-O-benzoyl-β-D-glucopyranoside: highest overall reactivity among tested acyl-protected derivatives |
| Comparator Or Baseline | Tetra-O-acetyl-β-D-glucopyranoside: lower reactivity; reactions give lower yields and require longer times |
| Quantified Difference | Benzoylated reactants yield higher yields and shorter reaction times in equatorial to axial anomerisation; 4-methoxybenzoate derivative showed ~2-fold rate increase vs. tetrabenzoate |
| Conditions | Lewis acid-promoted anomerisation (SnCl₄ or BF₃·Et₂O), CH₂Cl₂ or acetonitrile solvent |
Why This Matters
Procuring the benzoylated derivative directly enables shorter reaction sequences and higher isolated yields in anomerisation-dependent glycosylation strategies.
- [1] O'Brien C, Oscarson S. Influence of acyl groups on glucopyranoside reactivity in Lewis acid promoted anomerisation. Tetrahedron Lett. 2018;59(28):2726-2731. View Source
